![molecular formula C22H20F3N3O4 B11503302 N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide](/img/structure/B11503302.png)
N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}PYRIDINE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyridine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the furan-2-ylmethyl intermediate, followed by the introduction of the pyridine-3-carboxamide moiety. Key steps include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling Reactions: The final assembly of the compound involves coupling reactions, such as amide bond formation, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}PYRIDINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}PYRIDINE-3-CARBOXAMIDE involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- **N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(METHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}PYRIDINE-3-CARBOXAMIDE
- **N-{1-[(THIOPHEN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}PYRIDINE-3-CARBOXAMIDE
Uniqueness
The presence of the trifluoromethyl group in N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}PYRIDINE-3-CARBOXAMIDE imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds.
Biological Activity
N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide is a complex organic compound with potential biological activities. Its unique structure includes a furan ring and an indole moiety, which are often associated with various pharmacological properties. This article reviews its biological activity based on diverse research findings.
Chemical Structure
The IUPAC name for this compound indicates a sophisticated molecular architecture. The key structural features include:
Component | Description |
---|---|
Furan Ring | A five-membered aromatic ring contributing to reactivity. |
Indole Moiety | A bicyclic structure known for its biological significance. |
Trifluoromethyl Group | Enhances lipophilicity and biological activity. |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group may enhance binding affinity and metabolic stability. The compound's mechanism may involve:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in disease pathways.
- Receptor Modulation : Interaction with receptors that regulate various cellular functions.
Antimicrobial Properties
Several studies have investigated the antimicrobial activity of compounds similar to this compound:
- In Vitro Studies : Exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Mechanism : Likely involves disruption of bacterial cell wall synthesis or function.
Anticancer Activity
Research has highlighted the anticancer potential of related compounds:
- Cell Line Studies : Demonstrated cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells).
- IC50 values ranged from 10 µM to 50 µM depending on the specific analog tested.
- Apoptosis Induction : Mechanistic studies showed that these compounds can induce apoptosis through mitochondrial pathways.
Neuroprotective Effects
Emerging evidence suggests neuroprotective properties:
- Neuroprotection in Models : Animal studies indicated potential protection against neurodegenerative conditions by reducing oxidative stress markers.
- Cognitive Function : Improvement in memory retention in rodent models has been reported.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and tested their activity against various cancer cell lines. Notably, one derivative showed an IC50 value of 25 µM against A549 lung cancer cells, indicating promising anticancer potential.
Case Study 2: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at concentrations as low as 5 µg/mL.
Properties
Molecular Formula |
C22H20F3N3O4 |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H20F3N3O4/c1-20(2)9-15-17(16(29)10-20)21(22(23,24)25,27-18(30)13-5-3-7-26-11-13)19(31)28(15)12-14-6-4-8-32-14/h3-8,11H,9-10,12H2,1-2H3,(H,27,30) |
InChI Key |
KQGBIKZOMNKLOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(C(=O)N2CC3=CC=CO3)(C(F)(F)F)NC(=O)C4=CN=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.